Product packaging for 1-Methyl-1,2-dihydronaphthalene(Cat. No.:CAS No. 20847-80-7)

1-Methyl-1,2-dihydronaphthalene

Cat. No.: B8576145
CAS No.: 20847-80-7
M. Wt: 144.21 g/mol
InChI Key: KCUTVFGMQZNOGP-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydronaphthalene (CID 11400845) is a dihydronaphthalene derivative that serves as a versatile building block in advanced organic synthesis and pharmaceutical research. The 1,2-dihydronaphthalene core is a prominent scaffold in medicinal chemistry, with derivatives demonstrating significant cytotoxic activities in biological screenings . This compound is particularly valuable in transition-metal-catalyzed cyclization and cyclopropanation reactions, which are pivotal for constructing complex molecular architectures found in natural products and bioactive molecules . For instance, 1,2-dihydronaphthalene derivatives readily undergo reactions with diazo compounds catalyzed by complexes of Rh, Cu, or Ag to form cyclopropane structures in high yields, a key transformation for introducing three-dimensional complexity in drug discovery . Furthermore, the dihydronaphthalene structure is a known precursor in photochromic systems and can undergo fascinating photochemical rearrangements, such as ring-opening to form conjugated pentaene systems, making it a compound of interest in materials science . The methyl substituent on the dihydronaphthalene ring system can influence both the reaction pathway and the stereochemical outcome of these transformations, offering researchers a handle for fine-tuning synthetic strategies . As such, this compound is an essential reagent for chemists developing new synthetic methodologies, exploring structure-activity relationships in ligand design, and creating novel functional materials. This product is intended for research applications only in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B8576145 1-Methyl-1,2-dihydronaphthalene CAS No. 20847-80-7

Properties

CAS No.

20847-80-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-4,6-9H,5H2,1H3

InChI Key

KCUTVFGMQZNOGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC2=CC=CC=C12

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1,2 Dihydronaphthalene and Its Derivatives

Transition-Metal Catalyzed Approaches

Transition metals have proven to be powerful catalysts in facilitating the formation of complex organic molecules, including the dihydronaphthalene core. nih.gov Catalysts based on cobalt, rhodium, copper, and palladium offer unique pathways for the synthesis of these structures.

Cobalt catalysis provides an effective method for synthesizing substituted 1,2-dihydronaphthalenes. This is achieved through the activation of o-styryl N-tosyl hydrazones by a cobalt(II) porphyrin complex. This process takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate. nih.govrsc.org The reaction is applicable to a wide array of substrates with different substituents on the aromatic ring, leading to the desired cyclic products in good to excellent yields, particularly for substrates with an ester group at the vinylic position (approximately 70-90%). nih.govrsc.org

The proposed mechanism begins with the formation of a diazo compound from the N-tosylhydrazone, which then coordinates to the cobalt(II) catalyst. nih.gov This is followed by the generation of a cobalt(III)-carbene radical intermediate. This intermediate can then proceed through one of two main pathways. One pathway involves a hydrogen atom transfer (HAT) from the allylic position to the carbene radical, followed by a radical rebound to form the C-C bond and close the ring. nih.gov An alternative mechanism, supported by DFT calculations and experimental observations, suggests the release of a reactive o-quinodimethane (o-QDM) intermediate from the metal center. rsc.org This o-QDM intermediate then undergoes a 6π-electrocyclization to form the 1,2-dihydronaphthalene (B1214177) product. rsc.org For substrates with an alkyl group at the allylic position, a nih.govchemrxiv.org-hydride shift can occur instead, leading to the formation of E-aryl-dienes as the major product. rsc.org

A visible-light-mediated approach combining photoredox catalysis with cobalt catalysis has also been developed for constructing 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes (MCPs). rsc.org Depending on the reaction conditions, either fluorinated derivatives or 4-aryl-1,2-dihydronaphthalenes can be obtained. rsc.org

Table 1: Cobalt-Catalyzed Synthesis of 1,2-Dihydronaphthalene Derivatives Data sourced from referenced literature.

Starting MaterialCatalyst SystemProductYieldReference
(E)-2-(prop-1-en-1-yl)benzene-N-tosyl hydrazone derivativesCobalt(II) porphyrin complexSubstituted 1,2-dihydronaphthalenes70-90% nih.govrsc.org
Methylenecyclopropanes (MCPs)9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) / Co(dmgH)₂PyCl4-aryl-1,2-dihydronaphthalene derivativesGood yields rsc.org

Rhodium catalysts have demonstrated significant utility in the synthesis of dihydronaphthalene derivatives through various reaction types. One such method is the rhodium(I)-catalyzed addition reaction of arylboronic acids with oxabenzonorbornadienes, which yields cis-2-aryl-1,2-dihydro-1-naphthol derivatives stereoselectively and in good yields. nih.gov The mechanism is proposed to involve the generation of a phenylrhodium(I) species, which then adds across the carbon-carbon double bond of the oxabenzonorbornadiene from the exo-side. This is followed by a β-oxygen elimination that opens the furyl ring to form the product. nih.gov

In another approach, rhodium(III) catalysis enables a ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines to produce 2-aryl dihydronaphthalene derivatives with high efficiency and regioselectivity under redox-neutral conditions. nih.gov

A formal [2+2+2] cycloaddition of 1,6-enynes with 2-bromophenylboronic acid, catalyzed by rhodium, has also been established to construct multi-substituted dihydronaphthalene scaffolds. rsc.org This reaction proceeds via a mechanism involving the direct reductive elimination of an aryl-Rh(III)-Csp³ species to form a new aryl-Csp³ bond. rsc.org Furthermore, rhodium(II) catalysts, specifically Rh₂(esp)₂, have been used for the cyclopropanation of dihydronaphthalene with difluoromethyl diazomethane, yielding the corresponding cyclopropanation product in moderate yield. rsc.org

Table 2: Rhodium-Catalyzed Synthesis of Dihydronaphthalene Derivatives Data sourced from referenced literature.

ReactantsCatalyst SystemProduct TypeKey FeatureReference
Arylboronic acids + Oxabenzonorbornadienes[Rh(cod)Cl]₂ / P(OEt)₃cis-2-Aryl-1,2-dihydro-1-naphtholsStereoselective addition nih.gov
Azabenzonorbornadienes + Cyclic N-sulfonyl ketiminesRhodium(III)2-Aryl dihydronaphthalene derivativesRedox-neutral ring-opening addition nih.gov
1,6-Enynes + 2-Bromophenylboronic acidRhodium catalystMulti-substituted dihydronaphthalenesFormal [2+2+2] cycloaddition rsc.org
Dihydronaphthalene + Difluoromethyl diazomethaneRh₂(esp)₂Difluoromethyl-substituted cyclopropane (B1198618) adductCyclopropanation rsc.org

Copper catalysis is employed in the asymmetric synthesis of 1,2-dihydronaphthalene-1-ol derivatives through an intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. nih.govnih.gov This method produces biologically active molecules in good yields with excellent enantioselectivity and diastereoselectivity. nih.govnih.gov The mechanism, as investigated by density functional theory, involves the in situ formation of (Z)- and (E)-allylcopper intermediates from the diene and the copper catalyst. These intermediates undergo isomerization, and the major product is formed through a selective intramolecular allylation of the (E)-allylcopper form via a six-membered boat-like transition state. nih.govnih.gov The resulting products can be further transformed into fully saturated naphthalene-1-ols. nih.gov

Palladium catalysis offers a route to highly functionalized dihydronaphthalene systems. A notable example is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene (B1677914) derivatives. nih.gov This reaction creates spirooxindoles that incorporate a dihydronaphthalene structure. The process is highly diastereoselective and proceeds through an intramolecular dearomative Heck-type insertion to form a π-allylpalladium intermediate. This intermediate is then captured by various nucleophiles, including sodium salts of dialkyl malonates and β-ketoesters, to give the final products in yields of up to 99%. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Dihydronaphthalene-Containing Spirooxindoles Data sourced from referenced literature.

Naphthalene SubstrateNucleophileCatalyst SystemYieldReference
N-tethered naphthaleneSodium salt of diethyl malonatePdCl₂–BINAP / Ag₃PO₄up to 99% nih.gov
N-tethered naphthaleneSodium salt of a β-ketoesterPdCl₂–BINAP / Ag₃PO₄56-99% nih.gov

Metal-Free Synthetic Protocols

While transition metals are powerful tools, metal-free approaches offer advantages in terms of cost and potential toxicity. Rearrangement reactions provide a key metal-free strategy for accessing complex molecular architectures.

Inspired by biosynthetic pathways, the asymmetric rearrangement of cyclopropylcarbinyl cations, catalyzed by a chiral Brønsted acid, has been developed. nih.gov While this specific study focuses on the synthesis of chiral homoallylic sulfides, the underlying principle of cyclopropylcarbinyl cation rearrangement is a recognized strategy for ring expansion. In a related context, the indium triflate-catalyzed rearrangement of aryl-substituted cyclopropyl (B3062369) carbinols leads to the formation of 1,4-disubstituted 1,3-butadienes stereoselectively. researchgate.net The mechanism involves the Lewis acid-catalyzed polarization of the C-O bond, which facilitates the cleavage of the cyclopropyl group and the formation of a benzylic carbonium ion that rearranges to the diene. researchgate.net Although not directly applied to 1-methyl-1,2-dihydronaphthalene in the cited literature, this type of rearrangement represents a potential metal-free pathway for accessing dihydronaphthalene structures from appropriately substituted cyclopropylcarbinol precursors.

Iodine(III)-Mediated Oxidative Rearrangements

The oxidative rearrangement of olefinic systems using iodine(III) reagents can lead to the formation of valuable carbocyclic frameworks. While direct synthesis of this compound via this method is not extensively documented, the rearrangement of related methylated dihydronaphthalene systems has been explored. A notable example is the oxidative rearrangement of 4-methyl-1,2-dihydronaphthalene (B1604512), which, instead of a simple ring contraction, can be converted to 1-methyl-2-tetralone. diva-portal.orgresearchgate.net

This transformation can be achieved using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) or, more economically, with a protocol that generates the hypervalent iodine species in situ. This alternative approach utilizes inexpensive and stable precursors: iodobenzene (B50100) (PhI), meta-chloroperoxybenzoic acid (mCPBA) as the oxidant, and p-toluenesulfonic acid (TsOH). diva-portal.org The yields obtained from the in situ method are comparable to those using the pre-formed Koser's reagent. diva-portal.org

Interestingly, the reaction pathway can be directed. When 4-methyl-1,2-dihydronaphthalene is first treated with the in situ generated iodine(III) reagent, it undergoes a ring-contraction to yield an indane derivative. researchgate.net However, if the alkene is added concurrently with m-CPBA, the reaction favors epoxidation followed by a subsequent rearrangement to produce 1-methyl-2-tetralone. researchgate.net This highlights the subtle control that can be exerted over the reaction outcome based on the order of addition and the specific reagents present.

Table 1: Iodine(III)-Mediated Rearrangement of a Dihydronaphthalene Derivative

Starting Material Reagents Product Yield Ref
4-Methyl-1,2-dihydronaphthalene PhI, mCPBA, TsOH 1-Methyl-2-tetralone Not specified diva-portal.orgresearchgate.net

Electrochemical Synthesis

Electrochemical methods offer a green and highly tunable approach to organic synthesis, often avoiding the need for stoichiometric chemical oxidants by using electrons as the primary reagent. mdpi.com

Oxidative Annulation Strategies

A powerful electrochemical strategy for constructing the 1,2-dihydronaphthalene skeleton is the oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the coupling of two different styrene (B11656) molecules to form polysubstituted dihydronaphthalenes with high regio- and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

In a representative study, the electrochemical reaction between α-methylstyrene and trans-anethole was investigated as a model system. chinesechemsoc.org This process proceeds under mild, oxidant-free conditions, using a carbon cloth anode and a platinum cathode, with tris(4-bromophenyl)amine (B153671) serving as a mediator. The reaction likely proceeds through the single-electron oxidation of the more electron-rich styrene (trans-anethole) to form a radical cation. This intermediate then reacts with the second styrene (α-methylstyrene) in a cascade involving radical addition, cyclization, and subsequent oxidation and deprotonation steps to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org

This electrochemical approach provides a direct route to derivatives of this compound from readily available starting materials. The conditions can be finely tuned by adjusting parameters such as the electrode material, solvent, and electrolyte, which can even influence product selectivity between annulation and other pathways like dioxygenation. nih.gov

Table 2: Electrochemical Oxidative [4+2] Annulation of α-Methylstyrene

Styrene 1 Styrene 2 Anode/Cathode Mediator Solvent/Electrolyte Product Yield Ref

Photochemical Synthesis

Photochemistry provides unique pathways for the synthesis and rearrangement of complex molecules, often accessing structures that are difficult to obtain through thermal reactions.

Photochemical Rearrangements

The 1,2-dihydronaphthalene scaffold can undergo several types of photochemical rearrangements. For instance, upon irradiation, 1,2-dihydronaphthalenes can isomerize to 1,4-dihydronaphthalenes. This particular rearrangement can be induced by the presence of amines, which facilitate a deprotonation/protonation sequence in the excited state. researchgate.net The efficiency of this rearrangement varies widely (from 5% to 96%) depending on the substitution pattern of the dihydronaphthalene and the nature of the amine used. researchgate.net

Another documented photoreaction is the di-π-methane rearrangement. Irradiation of 2-phenyl-1,2-dihydronaphthalene (B14537153) leads to the formation of benzobicyclo[3.1.0]hex-2-ene derivatives. chemsrc.com This rearrangement proceeds alongside an alternative pathway involving electrocyclic ring opening and re-closure. The presence of a methyl group on the dihydronaphthalene ring would be expected to influence the regioselectivity and efficiency of these rearrangements. Furthermore, studies on the photochemistry of 1-methylnaphthalene (B46632) in the presence of air have shown it can be transformed into various oxidation products, indicating the potential for complex photochemical behavior. scirp.org

Photodimerization Reactions

Photodimerization, particularly the [2+2] cycloaddition of alkenes, is a classic photochemical reaction for constructing cyclobutane (B1203170) rings. In the context of naphthalenes, this can be observed in the formation of dimers from methylnaphthalene isomers. westmont.edu While direct photodimerization of this compound is not a primary synthetic route to the monomer itself, the principles are relevant for understanding its photoreactivity and the synthesis of related dimeric structures.

Enzymatic and Biocatalytic Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild conditions. While the direct enzymatic synthesis of this compound has not been specifically detailed, research into related natural products provides strong evidence for the feasibility of such pathways.

A prominent example is the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a compound known for contributing to the aroma of aged Riesling wines. Studies have isolated a glycosidically bound precursor from Riesling grapes which, upon acid hydrolysis, yields TDN. researchgate.net The precursor is believed to be a megastigmane derivative. This natural transformation pathway suggests that specific enzymes in the grape are responsible for constructing the core trimethyl-dihydronaphthalene structure. The proposed mechanism involves the cyclization and dehydration of a carotenoid-derived precursor, demonstrating a biological route to a closely related analogue of this compound. researchgate.net This points to the potential of using engineered enzymes or whole-cell systems for the targeted synthesis of specific dihydronaphthalene derivatives from bio-based starting materials.

Dioxygenase-Mediated Transformations

Rieske non-heme iron-dependent oxygenases are a class of enzymes renowned for their ability to catalyze the stereospecific dihydroxylation of aromatic compounds. nih.govresearchgate.net These enzymes, typically found in bacteria, initiate the degradation of aromatic hydrocarbons by incorporating both atoms of molecular oxygen into the substrate. nih.govresearchgate.net Naphthalene dioxygenase (NDO) is a well-characterized member of this family and has been shown to be effective in the transformation of substituted naphthalenes. nih.govunlv.edu

The NDO system, a three-component enzyme complex, has been extensively studied in various bacterial strains, particularly from the genus Pseudomonas. nih.govnih.gov Research has demonstrated that NDO from Pseudomonas sp. strain NCIB 9816 can oxidize 1-methylnaphthalene. The primary product of this reaction is the enantiomerically pure (+)-cis-(1R,2S)-dihydroxy-1,2-dihydro-8-methylnaphthalene. unlv.edu This transformation highlights the high degree of regioselectivity and stereoselectivity inherent to these enzymatic systems.

Similarly, the naphthalene dioxygenase found in Marinobacter sp. strain NCE312, isolated from a marine environment, has been shown to be phylogenetically similar to those from Pseudomonas and is capable of degrading 1-methylnaphthalene, suggesting a similar dihydroxylation mechanism. nih.gov The action of NDO on methyl-substituted naphthalenes can also lead to benzylic monooxygenation of the methyl group, although dioxygenation of the aromatic ring is often the predominant reaction. nih.gov

The catalytic cycle of Rieske dioxygenases involves the transfer of electrons from NAD(P)H through a reductase and a ferredoxin component to the terminal oxygenase, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron active site. nih.gov This intricate electron transport chain facilitates the activation of molecular oxygen for the subsequent attack on the aromatic substrate.

Dioxygenase-Mediated Transformation of 1-Methylnaphthalene

Enzyme/Enzyme SystemSource OrganismSubstrateMajor ProductReference
Naphthalene Dioxygenase (NDO)Pseudomonas sp. strain NCIB 98161-Methylnaphthalene(+)-cis-(1R,2S)-Dihydroxy-1,2-dihydro-8-methylnaphthalene unlv.edu
Naphthalene DioxygenasePseudomonas putida CSV861-Methylnaphthalenecis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene nih.gov
Naphthalene DioxygenaseMarinobacter sp. NCE3121-MethylnaphthaleneDegradation confirmed, specific diol product inferred nih.gov
Naphthalene Dioxygenase (from plasmid NAH7)Recombinant Pseudomonas aeruginosa PAO1(pRE695)1,2,4-Trimethylbenzene (as a model methyl-substituted aromatic)Benzylic alcohols (from methyl group monooxygenation) nih.gov

Microbial Biotransformations

Whole-cell microbial biotransformations offer a practical approach for the synthesis of this compound derivatives, as the necessary enzymes and cofactors are contained within the living organism. Several bacterial and fungal strains have been identified that can transform 1-methylnaphthalene through different metabolic pathways.

Pseudomonas putida CSV86, a soil bacterium, is capable of utilizing 1-methylnaphthalene as a sole source of carbon and energy. nih.gov This strain employs at least two distinct pathways for its degradation. One pathway involves the dioxygenation of the unsubstituted aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, which is then further metabolized. nih.gov The second pathway involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, which is subsequently oxidized to 1-naphthoic acid. nih.gov

Other marine bacteria, such as Neptunomonas naphthovorans, have also been shown to degrade 1-methylnaphthalene. unlv.edu While the complete metabolic pathway in this organism is less characterized, the presence of a naphthalene dioxygenase gene suggests an initial ring dihydroxylation. unlv.edu Sphingomonas paucimobilis strain 2322 is another versatile bacterium that can initiate the metabolism of methyl-substituted naphthalenes either by methyl group monooxygenation or by ring dioxygenation. researchgate.net

Fungi have also demonstrated the ability to transform 1-methylnaphthalene. The fungus Cunninghamella elegans primarily metabolizes 1-methylnaphthalene at the methyl group, leading to the formation of 1-hydroxymethylnaphthalene and subsequently 1-naphthoic acid. nih.gov This transformation is catalyzed by a monooxygenase. nih.gov Phenolic derivatives are also produced by this fungus. nih.gov Over a 72-hour period, approximately 9.8% of the initial 2-methylnaphthalene (B46627) (a closely related isomer) was oxidized into various metabolic products. nih.gov

Microbial Biotransformation of 1-Methylnaphthalene

MicroorganismTransformation PathwayKey MetabolitesReference
Pseudomonas putida CSV86Ring Dioxygenation and Methyl Group Oxidationcis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene, 1-Hydroxymethylnaphthalene, 1-Naphthoic acid nih.gov
Neptunomonas naphthovoransRing Dioxygenation (inferred)Degradation of 1-methylnaphthalene confirmed unlv.edu
Sphingomonas paucimobilis 2322Methyl Group Monooxygenation and Ring DioxygenationProducts of both pathways observed researchgate.net
Cunninghamella elegansMethyl Group Oxidation and Ring Hydroxylation1-Hydroxymethylnaphthalene, 1-Naphthoic acid, Phenolic derivatives nih.gov
Anaerobic iron-reducing culture (containing Thermoanaerobacteraceae)Anaerobic Degradation1-Naphthoic acid nih.gov

Mechanistic Investigations and Reaction Pathways of 1 Methyl 1,2 Dihydronaphthalene

Radical Intermediates and Pathways

The involvement of radical species is a cornerstone of 1-methyl-1,2-dihydronaphthalene's reactivity, leading to a variety of products through intricate reaction sequences.

Cobalt(III)–Carbene Radicals and Benz–Allylic Radicals

Recent research has highlighted the role of cobalt(III)–carbene radicals in the synthesis of substituted 1,2-dihydronaphthalenes. rsc.orgnih.govrsc.org These reactions, which utilize N-tosyl hydrazones as carbene precursors, proceed via a metallo-radical pathway. rsc.org The initial step involves the formation of a cobalt(III)–carbene radical intermediate. rsc.orgnih.govrsc.org This highly reactive species can then abstract a hydrogen atom from the benz–allylic position of a suitable substrate, generating a benz–allylic radical. rsc.org

The fate of this benz–allylic radical dictates the final product distribution. Two primary pathways have been proposed:

Radical Rebound: A direct radical-rebound mechanism can lead to ring-closure, forming the 1,2-dihydronaphthalene (B1214177) skeleton. rsc.org

ortho-Quinodimethane (o-QDM) Intermediate: Alternatively, the benz–allylic radical can lead to the dissociation of an o-quinodimethane (o-QDM) fragment from the metal center. rsc.orgnih.govrsc.org This intermediate then undergoes a 6π-electrocyclization to yield the 1,2-dihydronaphthalene product. rsc.orgnih.govrsc.org

Experimental evidence, including trapping experiments with TEMPO and EPR spectroscopy, has confirmed the radical nature of these transformations and the involvement of cobalt(III)–carbene radical intermediates. rsc.orgnih.gov The formation of E-aryl-dienes as major products under certain conditions, particularly with alkyl substituents at the allylic position, strongly supports the intermediacy of o-QDM. rsc.orgnih.gov

Table 1: Mechanistic Data for Cobalt-Catalyzed Dihydronaphthalene Synthesis
Experimental TechniqueObservationInferred Mechanistic StepCitation
TEMPO Trapping ExperimentsTrapping of radical intermediatesConfirmation of Cobalt(III)–carbene radical involvement rsc.orgnih.gov
EPR Spectroscopy with PBNDetection of radical speciesConfirmation of the radical nature of the catalytic reaction rsc.orgnih.gov
Product analysis with allylic alkyl substituentsFormation of E-aryl-dienesSupports mechanism proceeding via ortho-quinodimethane (o-QDM) intermediates rsc.orgnih.gov

Phenyl Radical Additions and Resonantly Stabilized Free Radicals

The reaction of phenyl radicals with dienes represents another significant pathway to substituted dihydronaphthalenes. Crossed molecular beam experiments have elucidated the dynamics of the reaction between phenyl radicals and isoprene (B109036) or 1,3-pentadiene. nih.govrsc.org These reactions proceed through the formation of a van der Waals complex in the entrance channel, followed by the addition of the phenyl radical to a terminal carbon atom of the diene. nih.govrsc.org This addition occurs via a submerged barrier, leading to the formation of resonantly stabilized C11H13 free radicals. nih.govrsc.org

These resonantly stabilized intermediates undergo a series of transformations, including cis-trans isomerization and subsequent ring closure, to form bicyclic intermediates. nih.govrsc.org The final step involves the unimolecular decomposition of these intermediates through atomic hydrogen loss, yielding 1-methyl-1,4-dihydronaphthalene and 2-methyl-1,4-dihydronaphthalene (B1194961) as the primary products. nih.govrsc.org Rice-Ramsperger-Kassel-Marcus (RRKM) calculations support the dominance of these dihydronaphthalene isomers as reaction products. nih.govrsc.orgosti.gov This barrierless formation of methyl-substituted, hydrogenated polycyclic aromatic hydrocarbons (PAHs) is significant for understanding the formation of aromatic molecules in low-temperature environments. nih.govrsc.org

Table 2: Product Distribution in Phenyl Radical Reactions
ReactantDominant ProductCalculated Yield (%)Citation
Phenyl radical + Isoprene2-Methyl-1,4-dihydronaphthalene97 nih.govrsc.orgosti.gov
Phenyl radical + 1,3-Pentadiene1-Methyl-1,4-dihydronaphthalene80 nih.govrsc.orgosti.gov

Pericyclic Reactions and Rearrangements

Pericyclic reactions, characterized by their concerted nature and cyclic transition states, play a crucial role in the chemistry of this compound and related systems. msu.eduunina.it These reactions are typically stereospecific and are not significantly influenced by solvent changes or the presence of radical initiators. msu.edu

[4+2] Cycloaddition Mechanisms

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. researchgate.net In the context of naphthalene (B1677914) derivatives, visible-light-induced energy transfer catalysis has enabled the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes. chemrxiv.orgrsc.org This process allows for the construction of bicyclo[2.2.2]octa-2,5-diene scaffolds from readily available starting materials. chemrxiv.org The proposed mechanism involves the photosensitizer exciting the naphthalene to a triplet state, which then undergoes a [4+2] cycloaddition with the styrene (B11656) derivative. chemrxiv.org

Sigmatropic Hydrogen Shifts

Sigmatropic rearrangements involve the migration of a sigma bond across a conjugated system. wikipedia.orgstereoelectronics.org In the context of dihydronaphthalene-related structures, rsc.orgacs.org and rsc.orgnih.gov hydrogen shifts are particularly relevant. stereoelectronics.org A rsc.orgacs.org sigmatropic hydrogen shift involves the suprafacial migration of a hydrogen atom across a five-atom pi-system. stereoelectronics.orgic.ac.uk This process is thermally allowed and proceeds through a Hückel-topology transition state. wikipedia.orgstereoelectronics.org An example is the rapid series of rsc.orgacs.org hydrogen shifts in cyclopentadiene, which leads to an averaged proton NMR signal at room temperature. ic.ac.uk

Conversely, thermal rsc.orgnih.gov sigmatropic shifts are predicted to occur in an antarafacial manner. wikipedia.orgstereoelectronics.org Such a shift is observed in the conversion of lumisterol (B196343) to vitamin D2. wikipedia.org While thermal rsc.orgacs.org hydride shifts are theoretically possible, they are geometrically prohibited from proceeding via the required antarafacial transition state. wikipedia.orgstereoelectronics.org

Ring Contraction Mechanisms

While direct evidence for ring contraction of this compound is not prevalent in the provided search results, studies on the dissociation of ionized 1,2-dihydronaphthalene suggest isomerization to a methylindene ion. nih.gov This isomerization represents a form of ring system rearrangement, although not a direct contraction of the dihydronaphthalene ring itself. The process involves competitive hydrogen loss pathways with distinct activation energies, indicating the involvement of different isomeric intermediates. nih.gov Further investigation is needed to fully elucidate the specific mechanisms of ring contraction involving this compound.

Intermediate Species Elucidation

The transient species formed during the reactions of this compound are pivotal to understanding its chemical behavior. These intermediates dictate the final product distribution and provide a foundation for designing synthetic strategies.

Ortho-Quinodimethane (o-QDM) Intermediates

A significant body of research points to the formation of ortho-quinodimethane (o-QDM) intermediates in the reaction pathways of dihydronaphthalenes and their derivatives. These highly reactive dienes are key players in the construction of complex, benzo-fused polycyclic skeletons found in numerous natural products and pharmaceuticals. rsc.org In the context of substituted 1,2-dihydronaphthalenes, cobalt-catalyzed reactions have been shown to proceed through the formation of a cobalt(III)-carbene radical intermediate. This intermediate can then lead to the generation of a reactive o-QDM species. rsc.org

The fate of the o-QDM intermediate is multifaceted. It can undergo a 6π-electrocyclization reaction to form the corresponding 1,2-dihydronaphthalene ring system. Alternatively, if the substrate possesses an alkyl substituent on the allylic position, the o-QDM can undergo a rsc.orgresearchgate.net-hydride shift, leading to the formation of E-aryl-dienes. rsc.org This competition between cyclization and hydride shift highlights the nuanced reactivity of the o-QDM intermediate, which is influenced by the substitution pattern of the starting material.

Van-der-Waals Complexes

While direct studies on van der Waals complexes of this compound are not extensively documented, research on related systems provides valuable insights. Van der Waals forces are crucial in the initial association of molecules, which can precede chemical reactions. For instance, studies on the formation of exciplexes between methylnaphthalenes and biphenyl (B1667301) upon vapor deposition demonstrate the role of van der Waals interactions in bringing the reactant molecules into close proximity. The stability of these complexes is a precursor to further chemical transformations.

Unimolecular Decomposition Pathways

Investigations into the thermal decomposition of 1-methylnaphthalene (B46632), a related aromatic compound, have identified several consumption pathways, including hydrogen abstraction from the methyl group, substitution reactions on the aromatic ring, and decomposition of the molecule itself. mdpi.com These pathways are crucial for understanding the high-temperature ignition and oxidation behavior of such compounds. mdpi.com

Catalytic Decomposition and Stability Studies

The catalytic transformation of this compound is primarily characterized by dehydrogenation reactions, leading to the formation of the more stable aromatic naphthalene system. Studies on the catalytic dehydrogenation of hydronaphthalenes, both with and without angular methyl groups, have been a subject of interest for decades. rsc.org These reactions are typically facilitated by transition metal catalysts, such as those containing palladium or platinum, which are known to promote the elimination of hydrogen. ontosight.ai

Theoretical and Computational Chemistry of 1 Methyl 1,2 Dihydronaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 1-Methyl-1,2-dihydronaphthalene, DFT can be employed to investigate its electronic transitions, frontier molecular orbitals, and the intricate details of its reaction mechanisms.

Investigation of Electronic Transitions

For analogous compounds, TD-DFT calculations have been successfully used to interpret UV-Vis spectra. For instance, studies on other organic molecules demonstrate that the choice of functional and basis set, such as B3LYP with a 6-31+G(d,p) basis set, can provide reliable predictions of electronic absorption maxima. researchgate.net These calculations help in understanding the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, which are characteristic of unsaturated systems like the dihydronaphthalene core.

Elucidation of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital associated with the dihydronaphthalene ring system, making the molecule susceptible to electrophilic attack. The LUMO would be a corresponding π*-orbital, indicating its ability to act as an electron acceptor in reactions with nucleophiles. The methyl group, being an electron-donating group, would likely raise the energy of the HOMO and LUMO levels compared to the unsubstituted 1,2-dihydronaphthalene (B1214177).

A general understanding of how these orbitals are visualized and analyzed can be gleaned from studies on other molecules, where DFT calculations at a level like B3LYP/6-31G(d,p) are used to generate the orbital surfaces and energy levels. researchgate.netmalayajournal.org

Orbital General Characteristics in Aromatic Hydrocarbons
HOMO Typically a π-orbital, involved in electron donation. Its energy level influences the ionization potential.
LUMO Typically a π*-orbital, involved in electron acceptance. Its energy level relates to the electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. While a specific reaction mechanism for this compound is not detailed in the available literature, we can look at related systems.

For example, DFT calculations have been employed to understand the dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. acs.org In that study, the M06-2X functional with the 6-311++G**/SMD(THF)//M06-2X/6-31+G* level of theory was used to investigate the reaction pathway, including the structures of intermediates and transition states. acs.org The calculations revealed a mechanism involving β-H elimination and subsequent dearomative hydride addition. acs.org Such computational approaches could be applied to study reactions of this compound, for instance, in its isomerization or oxidation reactions.

Reaction Dynamics Simulations

Reaction dynamics simulations provide a bridge between the potential energy surface and the observable outcomes of a chemical reaction, such as product branching ratios and energy distributions.

Crossed Molecular Beam Reaction Analysis

The crossed molecular beam technique is a sophisticated experimental method for studying the dynamics of bimolecular reactions under single-collision conditions. rsc.orghw.ac.ukwikipedia.org In these experiments, two well-defined beams of reactant molecules are collided, and the angular and velocity distributions of the products are measured. wikipedia.org

While there are no specific crossed molecular beam studies on this compound, research on the formation of its isomers, 5- and 6-methyl-1,4-dihydronaphthalene, from the reaction of the meta-tolyl radical with 1,3-butadiene (B125203) provides valuable insights. rsc.orgrsc.org In these studies, the reaction dynamics indicated a complex-forming mechanism, where the reactants form a short-lived intermediate before dissociating into products. rsc.orgrsc.org This type of analysis, combining experimental results with theoretical calculations of the potential energy surface, is crucial for understanding how such molecules are formed in environments like combustion systems or interstellar space. rsc.org

Parameter Information Gained from Crossed Molecular Beam Experiments
Product Angular Distribution Indicates the reaction mechanism (e.g., direct vs. complex-forming).
Product Velocity Distribution Provides information on the energy partitioning among the products' translational modes.
Product Identification Mass spectrometry is often used to identify the chemical formula of the products.

Rice-Ramsperger-Kassel-Marcus (RRKM) Calculations

RRKM theory is a statistical theory used to calculate the rate constants of unimolecular reactions. It assumes that the energy is rapidly randomized among all the vibrational modes of the molecule before reaction occurs. The theory is particularly useful for understanding the dissociation of energized molecules and reaction intermediates.

While specific RRKM calculations for this compound are not available, studies on the unimolecular dissociation of ionized dihydronaphthalene have utilized RRKM modeling to understand the competition between different product channels, such as the loss of a hydrogen atom or a methyl radical. In one such study, RRKM modeling suggested a two-well potential energy surface for the dissociation of ionized tetralin, a related compound, which can interconvert to a methylindane ion structure, similar to how ionized 1,2-dihydronaphthalene can isomerize to a 1-methylindene (B165137) ion.

Quantum Chemical Characterization of Intermediates and Products

The study of reaction mechanisms involving this compound relies heavily on the quantum chemical characterization of various transient intermediates and final products. Computational methods, particularly density functional theory (DFT) and ab initio calculations, provide essential insights into the geometries, energies, and spectroscopic properties of these species, which are often difficult to study experimentally due to their short lifetimes.

Theoretical investigations into the reaction pathways of similar compounds, such as the oxidation of naphthalene (B1677914) and the formation of methylnaphthalene isomers, have established a reliable computational framework for characterizing related structures. dntb.gov.uaresearchgate.net Methodologies like the CBS-QB3 composite method and DFT with appropriate functionals (e.g., B3LYP) are commonly employed to achieve a high degree of accuracy in these characterizations. researchgate.net These computational approaches are crucial for understanding the potential energy surfaces of reactions involving this compound.

A primary reaction pathway for this compound is its dehydrogenation to form the more stable aromatic compound, 1-methylnaphthalene (B46632). This process can proceed through various intermediates, including radical cations and carbocations, depending on the reaction conditions. Quantum chemical calculations can elucidate the structures and relative stabilities of these intermediates.

For instance, the initial step in an oxidative dehydrogenation could involve the formation of a this compound radical cation. Subsequent proton loss would lead to a neutral radical intermediate, which can then lose a hydrogen atom to form 1-methylnaphthalene. The geometries and relative energies of these species, as determined by quantum chemical calculations, are critical for identifying the most probable reaction mechanism.

The tables below present hypothetical yet scientifically plausible data for the quantum chemical characterization of key intermediates and the final product in a representative reaction of this compound. The data is illustrative of what would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory, a common method for such investigations.

Table 4.3.1: Calculated Relative Energies of Intermediates and Product

This table provides the calculated relative energies of the key species involved in the dehydrogenation of this compound to 1-methylnaphthalene. The energies are reported relative to the starting material, this compound.

SpeciesRelative Energy (kcal/mol)
This compound0.00
This compound Radical Cation+150.7
1-Methyl-1,2-dihydronaphthalen-1-yl Radical+45.2
1-Methylnaphthalene-25.8

Table 4.3.2: Selected Optimized Geometrical Parameters

This table presents key bond lengths for the optimized geometries of the intermediates and the product. These parameters are crucial for understanding the structural changes that occur during the reaction.

SpeciesBondBond Length (Å)
This compoundC1-C21.54
C1-C8a1.51
C4a-C8a1.39
This compound Radical CationC1-C21.52
C1-C8a1.49
C4a-C8a1.41
1-Methyl-1,2-dihydronaphthalen-1-yl RadicalC1-C21.51
C1-C8a1.48
C4a-C8a1.40
1-MethylnaphthaleneC1-C21.37
C1-C8a1.42
C4a-C8a1.42

The computational characterization of these species provides a detailed picture of the reaction landscape, enabling the prediction of reaction outcomes and the design of new synthetic strategies. The stability of the final aromatic product, 1-methylnaphthalene, is evident from its significantly lower relative energy.

Advanced Spectroscopic and Analytical Methodologies in Dihydronaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Methyl-1,2-dihydronaphthalene. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecule's atomic arrangement can be constructed.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, the aliphatic protons, and the methyl group protons.

The aromatic region would typically display a complex multiplet for the four protons on the benzene (B151609) ring. The two vinylic protons on the partially saturated ring would appear as distinct signals in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing information about their spatial relationship. The protons of the CH₂ group and the single proton at the chiral center (C1) would be found in the aliphatic region. The methyl group attached to C1 would appear as a singlet or a doublet depending on the specific interactions, likely in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.4m
Vinylic-H5.9 - 6.5m
Aliphatic-H (CH₂)2.2 - 2.8m
Aliphatic-H (CH)2.9 - 3.2m
Methyl-H (CH₃)1.2 - 1.5d

Note: This is a predicted data table based on general principles and data from analogous compounds.

Carbon NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. This compound has 11 carbon atoms, and due to molecular asymmetry, it is expected to show 11 distinct signals in the ¹³C NMR spectrum.

The spectrum would feature signals for the aromatic carbons, two vinylic carbons, two aliphatic carbons, and the methyl carbon. The chemical shifts of these carbons provide valuable structural information. Aromatic carbons typically resonate between 120-150 ppm, vinylic carbons between 100-140 ppm, aliphatic carbons between 10-60 ppm, and the methyl carbon in the upfield region, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C125 - 140
Vinylic C120 - 135
Aliphatic C (CH₂)25 - 35
Aliphatic C (CH)30 - 40
Methyl C (CH₃)15 - 25

Note: This is a predicted data table based on general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aliphatic and vinylic portions of the molecule. For instance, it would show correlations between the protons on C1, C2, and the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) correlations between protons and carbons. mdpi.com For this compound, key HMBC correlations would be expected between the methyl protons and the C1 carbon, as well as the adjacent quaternary carbon of the aromatic ring. This would be instrumental in confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In the analysis of this compound, the GC component would separate it from any impurities or other components in a mixture. The retention time in the GC column is a characteristic property of the compound under specific conditions.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₁₁H₁₂), the molecular ion peak would be expected at an m/z of 144. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z 129, which would be a very stable ion. Other fragmentations could involve rearrangements and losses of other small neutral molecules.

Table 3: Predicted Key Fragments in the GC-MS of this compound

m/zProposed Fragment
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
115[M - CH₃ - CH₂]⁺ or [C₉H₇]⁺

Note: This is a predicted data table based on common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). ijpsm.com This allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₂. HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.

The calculated exact mass for C₁₁H₁₂ is 144.0939. An experimental HRMS measurement yielding a value very close to this would confirm the elemental formula of the compound.

Table 4: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M]⁺
C₁₁H₁₂144.0939

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of naphthalene (B1677914) derivatives due to its high resolution and efficiency. chemicke-listy.czresearchgate.net For a non-polar aromatic hydrocarbon like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach uses a non-polar stationary phase and a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the column and thus have longer retention times. The conditions can be optimized by adjusting the mobile phase composition and gradient. Studies on various naphthalene derivatives consistently utilize C18 columns with mobile phases composed of acetonitrile (B52724) and water or an aqueous buffer. chemicke-listy.czrdd.edu.iq

Table 2: Representative RP-HPLC Conditions for Analysis

Parameter Description
Stationary Phase ODS (C18) silica (B1680970) gel, 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A: WaterB: Acetonitrile
Elution Mode Gradient elution, e.g., starting at 50% B, increasing to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at ~220-280 nm

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. It operates on the principle of normal-phase chromatography, where a polar stationary phase (typically silica gel) is used with a less polar mobile phase. semanticscholar.orghawaii.gov

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material and a reference standard. As the non-polar solvent system (eluent) moves up the plate via capillary action, it carries the components of the mixture with it. Non-polar compounds, like this compound, travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar starting materials or byproducts lag behind. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Visualization is commonly achieved under UV light (254 nm), where aromatic compounds appear as dark spots. researchgate.net

Table 3: Typical TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ coated on aluminum or glass plates
Mobile Phase (Eluent) A mixture of non-polar and slightly polar solvents, e.g., Hexane (B92381):Ethyl Acetate (B1210297) (9:1 v/v)
Application Micropipette or capillary tube spotting of diluted reaction aliquots
Development In a closed chamber saturated with the eluent vapor

| Visualization | UV lamp (254 nm and/or 365 nm) |

For the preparative purification of this compound on a larger scale, column chromatography is the method of choice. This technique utilizes the same principles as normal-phase TLC but on a larger scale to physically separate the target compound from impurities. researchgate.net A glass column is packed with a polar adsorbent, most commonly silica gel, which serves as the stationary phase.

The crude product mixture is loaded onto the top of the column and eluted with a solvent system of appropriate polarity, often determined through prior optimization with TLC. A non-polar eluent, such as hexane or a hexane/ethyl acetate mixture, is used to move the compounds down the column. researchgate.net Due to its relatively low polarity, this compound will elute relatively quickly, while more polar impurities will be retained on the silica gel for longer. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 4: General Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) Isocratic or gradient elution with a Hexane/Ethyl Acetate mixture. A typical starting point could be 100% Hexane, gradually increasing the proportion of Ethyl Acetate if necessary.
Loading Method The crude material is dissolved in a minimal amount of a non-polar solvent and carefully applied to the top of the silica bed.
Fraction Collection Fractions are collected in test tubes or flasks as the eluent drips from the column outlet.

| Analysis | TLC is used to analyze the collected fractions to determine their composition. |

Applications of 1 Methyl 1,2 Dihydronaphthalene in Advanced Organic Synthesis

Chiral Synthesis and Stereoselective Transformations

The structural framework of 1-methyl-1,2-dihydronaphthalene makes it a valuable scaffold in asymmetric synthesis, allowing for the controlled introduction of stereocenters. Both diastereoselective and enantioselective transformations have been explored, leading to the synthesis of complex chiral molecules.

Diastereoselective Reactions

The inherent chirality of substituted this compound derivatives can direct the stereochemical outcome of subsequent reactions. For instance, the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, a related cyclic system, have been shown to proceed with high diastereoselectivity. nih.gov This principle can be extended to this compound systems, where the existing methyl group can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

A notable example involves the diastereo- and enantioselective N-heterocyclic carbene-catalyzed cascade annulation reactions using benzodiketones and enals under oxidative conditions. This method yields a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yields and with excellent diastereomeric ratios (up to >20:1 dr). figshare.com

Enantioselective Processes

The enantioselective synthesis of 1,2-dihydronaphthalene (B1214177) derivatives has been a significant area of research. A copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety provides access to biologically active 1,2-dihydronaphthalene-1-ol derivatives in good yields with excellent enantioselectivity. researchgate.netnih.gov Mechanistic studies suggest the in situ formation of (Z)- and (E)-allylcopper intermediates, with the selective intramolecular allylation of the (E)-allylcopper form leading to the major product. nih.gov

Furthermore, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective construction of 1,2-dihydronaphthalenes. Oxidative NHC-catalyzed cascade annulation reactions have been developed to afford these structures with high enantiomeric excess (up to 99% ee). figshare.com The first enantioselective total synthesis of a bioactive lignanamide utilized a key step involving an organocatalytic enantioselective cyclopropanation followed by a Lewis-acid-mediated chirality-transferring cyclization, demonstrating the utility of chiral 1,2-dihydronaphthalene intermediates. researchgate.net

Interactive Data Table: Enantioselective Synthesis of 1,2-Dihydronaphthalene Derivatives

Catalyst SystemSubstrate TypeProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Copper-Bisphosphine ComplexBenz-tethered 1,3-diene with ketone1,2-Dihydronaphthalene-1-olGoodExcellentN/A
N-Heterocyclic Carbene (NHC)Benzodiketone and enal1,2-Dihydronaphthaleneup to 99up to 99>20:1

Precursors for Polycyclic Hydrocarbons

This compound serves as a versatile precursor for the synthesis of more complex polycyclic hydrocarbon frameworks, including tetrahydronaphthalenes and fully aromatic naphthalenes.

Derivatization to Tetrahydronaphthalenes

The partial hydrogenation of the double bond in the dihydro-ring of this compound leads to the formation of 1-methyl-1,2,3,4-tetrahydronaphthalene. This transformation can be achieved through catalytic hydrogenation, a common method for the production of tetralin (1,2,3,4-tetrahydronaphthalene) from naphthalene (B1677914). wikipedia.org The resulting tetrahydronaphthalene scaffold is a key structural motif in various biologically active natural products and pharmaceuticals. nih.gov Iron(III)-catalyzed strategies have also been developed for the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors, which can proceed through dihydropyran intermediates. nih.gov

Transformation to Aromatic Naphthalenes

Aromatization of this compound provides a direct route to 1-methylnaphthalene (B46632). This dehydrogenation can be accomplished using various methods, including photocatalysis. For instance, using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as a photocatalyst and diphenyliodonium (B167342) triflate as an external oxidant under visible light irradiation allows for the smooth, metal-free dehydrogenation of 1,2-dihydroarylnaphthalenes to their corresponding polyaromatic naphthalenes. researchgate.net The resulting 1-methylnaphthalene is a valuable chemical intermediate used in organic synthesis. nih.gov

Construction of Fused Ring Systems

The diene moiety within the 1,2-dihydronaphthalene structure makes it a suitable component for cycloaddition reactions, enabling the construction of fused ring systems. These reactions are fundamental in the synthesis of complex polycyclic architectures found in natural products. core.ac.uk

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.org While specific examples involving this compound as the diene in Diels-Alder reactions are not extensively detailed in the provided search results, its structural analog, 1,2-dihydronaphthalene, can in principle react with dienophiles to create fused polycyclic systems. The reactivity would be influenced by the methyl group at the 1-position.

Furthermore, 1,3-dipolar cycloaddition reactions offer a pathway to five-membered heterocyclic rings fused to the dihydronaphthalene framework. libretexts.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile. For example, the reaction of isatin-derived azomethine ylides with various dipolarophiles leads to the formation of functionalized spirooxindoles, showcasing the utility of cycloaddition reactions in building complex fused systems. nih.gov

Synthesis of Indane Scaffolds via Ring Contraction

A significant application of this compound derivatives is in the synthesis of indane frameworks through oxidative ring contraction. This transformation typically involves the oxidation of the electron-rich double bond, which triggers a rearrangement of the six-membered ring into a five-membered indane system.

Detailed research has shown that the oxidation of 1,2-dihydronaphthalenes, including 1-methyl substituted variants, with thallium(III) salts like thallium trinitrate (TTN) in methanol, leads to the formation of the corresponding ring-contracted indane products in good yields. researchgate.net This method is a key step in constructing substituted indane cores, which are prevalent in various biologically active molecules and natural products. The reaction proceeds through a proposed mechanism involving electrophilic attack of Tl(III) on the double bond, followed by a 1,2-aryl shift, and subsequent removal of the thallium species to yield the stable indane product. The presence of the methyl group at the 1-position influences the regiochemical outcome of the rearrangement.

A notable example of this methodology is its application in the total synthesis of the sesquiterpene (±)-mutisiantol. researchgate.net In this synthesis, a diastereoselective thallium(III)-mediated ring contraction of a this compound derivative was employed as the pivotal step to construct the required trans-1,3-disubstituted indane intermediate. researchgate.net This strategic use of ring contraction highlights the importance of this compound as a precursor for generating complex stereodefined cyclopentanoid systems embedded within a larger molecular framework.

Table 1: Ring Contraction of 1,2-Dihydronaphthalene Derivatives
SubstrateReagentProduct TypeSignificance
This compoundThallium Trinitrate (TTN)Ring-Contraction Product (Indane)Demonstrates efficient formation of the indane scaffold. researchgate.net
This compound DerivativeThallium(III)trans-1,3-disubstituted IndaneKey intermediate in the total synthesis of (±)-mutisiantol. researchgate.net
1,2-DihydronaphthaleneIodine(III) or Thallium(III)Indane, Naphthalene, Addition ProductProduct distribution depends on reaction conditions. researchgate.net

Formation of Cyclobutane (B1203170) Dimers

The alkene functionality within this compound is susceptible to photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers. nsf.gov This type of reaction involves the direct addition of two double bonds upon irradiation with UV light, resulting in the creation of a four-membered ring. nsf.gov While the broader class of naphthalene derivatives, such as naphthalene acrylic acids, has been more extensively studied for this transformation, the principles are directly applicable to this compound. nih.govrsc.org

The photodimerization of this compound can theoretically yield several stereoisomeric cyclobutane products. The specific isomers formed depend on the relative orientation of the two reacting molecules at the moment of cycloaddition. The primary products would be the head-to-head and head-to-tail dimers, each of which can exist as syn or anti isomers. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) are influenced by factors such as steric hindrance from the methyl group and the phenyl ring, as well as the reaction medium. Such cycloadditions are valuable for creating complex, polycyclic hydrocarbon skeletons that can serve as precursors for further synthetic elaborations. nsf.gov

Table 2: Potential Cyclobutane Dimers from [2+2] Cycloaddition
Dimer TypeDescriptionPotential Stereoisomers
Head-to-HeadThe two methyl-bearing carbons (C1) bond to each other.Syn and Anti
Head-to-TailThe methyl-bearing carbon (C1) of one molecule bonds to the C2 of the other.Syn and Anti

Role in Complex Molecule Total Synthesis

The utility of this compound extends to its role as a key starting material or intermediate in the total synthesis of complex natural products. Its defined structure and predictable reactivity make it an attractive building block for introducing a specific fragment of a target molecule.

As previously mentioned, the total synthesis of the phenolic sesquiterpene (±)-mutisiantol provides a clear example of this application. researchgate.net The synthesis strategy relied on the construction of a substituted this compound which was then subjected to a diastereoselective ring contraction. This key transformation, mediated by a thallium(III) reagent, successfully established the trans-1,3-disubstituted indane core of the natural product with the correct relative stereochemistry. researchgate.net This approach demonstrates how the inherent chemical properties of the this compound framework can be strategically exploited to solve significant challenges in the stereocontrolled synthesis of complex targets.

Generation of Other Reactive Intermediates for Synthesis

Beyond its direct use in transformations like ring contractions and cycloadditions, this compound can serve as a precursor to various reactive intermediates, which can be trapped in situ to form new products. The generation of these transient species opens pathways to functionalities that are not directly accessible from the starting material.

Catalytic processes involving related o-styryl derivatives to form 1,2-dihydronaphthalenes are known to proceed through cobalt(III)-carbene radical and ortho-quinodimethane (o-QDM) intermediates. nih.govrsc.org This suggests that the 1,2-dihydronaphthalene scaffold is intrinsically linked to such reactive species. By analogy, this compound could potentially be reverse-engineered or utilized in reactions that generate similar intermediates. For instance, abstraction of an allylic hydrogen atom from the C2 position would generate a resonance-stabilized radical. This radical could then be trapped by various radical acceptors. Alternatively, protonation or coordination of a Lewis acid to the double bond would generate a benzylic carbocation at the C1 position, stabilized by the adjacent methyl group and the fused aromatic ring. This electrophilic intermediate could then undergo reaction with a wide range of nucleophiles. The controlled generation of these radical or cationic intermediates from the this compound skeleton provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 3: Reactive Intermediates from this compound
IntermediateMethod of Generation (Proposed)Potential Synthetic Application
Allylic RadicalHydrogen atom abstraction (e.g., using NBS, AIBN)Radical addition, halogenation
Benzylic CarbocationProtonation or Lewis acid activation of the alkeneNucleophilic addition, Friedel-Crafts type reactions
ortho-Quinodimethane (o-QDM)Retro-6π-cyclization under thermal conditionsDiels-Alder reactions as a diene

Conclusion and Future Research Directions

Summary of Key Advances in 1-Methyl-1,2-dihydronaphthalene Chemistry

Direct and extensive research focused solely on this compound is limited. However, significant progress in the broader field of dihydronaphthalene chemistry allows for the extrapolation of key advances that are relevant to this specific compound.

One of the most significant areas of advancement is in the synthesis of dihydronaphthalene scaffolds . Various methods have been developed for constructing the dihydronaphthalene core, which are applicable to the synthesis of its methylated analogue. These include intramolecular cyclization reactions, which are powerful tools for rapidly building complex molecular architectures. rsc.org For instance, the cyclization of appropriately substituted aryl alkynes can be induced by electrophilic reagents, allowing for the incorporation of various functional groups. rsc.org

Furthermore, the functionalization of the dihydronaphthalene ring system has seen considerable progress. Research on related compounds, such as 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385), has demonstrated that the double bond within the partially saturated ring is amenable to a variety of addition reactions. These reactions can lead to the formation of new carbon-carbon bonds and the introduction of diverse functional groups, highlighting the potential of this compound as a versatile synthetic intermediate.

Recent studies on the base-induced transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles have also showcased innovative dearomatization strategies. These methods involve the generation of a dihydronaphthalene core and subsequent functionalization, including methylation steps. nih.gov Such approaches could be adapted for the targeted synthesis of this compound and its derivatives.

Identification of Unexplored Synthetic Pathways

While classical approaches to the synthesis of dihydronaphthalenes provide a solid starting point, several unexplored or underexploited pathways could offer more efficient or novel routes to this compound.

One promising area is the use of enzymatic and biomimetic synthesis . The metabolism of 1-methylnaphthalene (B46632) in certain biological systems is known to proceed through diol intermediates, which are formed from a 1,2-dihydronaphthalene (B1214177) epoxide. This suggests that enzymatic or chemoenzymatic approaches could be developed for the stereoselective synthesis of this compound and its derivatives. rsc.orgnih.govnih.gov Such methods would offer the advantages of high selectivity and environmentally benign reaction conditions.

Another avenue for exploration is the application of modern catalytic methods . Transition-metal-catalyzed reactions, such as those involving rhodium, have been shown to be effective in the synthesis of dihydronaphthalene derivatives through ring-opening addition reactions. rsc.org The development of catalysts specifically tailored for the synthesis of this compound could lead to highly efficient and regioselective processes.

Furthermore, the exploration of novel cyclization strategies remains a fertile ground for discovery. Cascade reactions, where multiple bonds are formed in a single operation, could provide a rapid and atom-economical route to the this compound scaffold. rsc.org Investigating new combinations of starting materials and catalysts for such transformations could unlock previously inaccessible synthetic pathways.

Potential for Novel Reaction Discovery

The unique structural features of this compound, particularly the presence of a chiral center and a reactive double bond within a partially aromatic system, suggest a rich and largely unexplored reaction chemistry.

The asymmetric functionalization of the double bond is a particularly exciting prospect. Catalytic asymmetric hydrogenation, dihydroxylation, or epoxidation could provide access to a range of enantioenriched derivatives with potential applications in medicinal chemistry and materials science. The methyl group at the 1-position is expected to exert a significant stereodirecting effect in such reactions.

Furthermore, the potential for [4+2] cycloaddition reactions (Diels-Alder reactions) where the dihydronaphthalene acts as the diene component is an area ripe for investigation. This could lead to the construction of complex polycyclic systems with high stereocontrol. The electronic nature of the diene and its reactivity towards various dienophiles would be influenced by the methyl substituent.

The investigation of C-H activation reactions on the dihydronaphthalene scaffold also holds considerable promise. Directing groups could be employed to achieve site-selective functionalization of the aliphatic or aromatic portions of the molecule, providing a powerful tool for late-stage modification and the synthesis of novel derivatives.

Emerging Computational Challenges and Opportunities

The study of this compound and its reactions presents both challenges and opportunities for computational chemistry.

A key challenge lies in the accurate modeling of its conformational landscape and stereochemistry . The molecule possesses a chiral center and a flexible six-membered ring, leading to a complex potential energy surface. Accurate prediction of the preferred conformations and the stereochemical outcomes of reactions requires high-level computational methods that can account for subtle steric and electronic effects.

Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding the mechanisms of reactions involving dihydronaphthalenes, such as dearomative transformations. nih.gov For this compound, DFT could be employed to:

Predict reaction pathways and transition states for known and novel reactions, providing insights into their feasibility and selectivity.

Elucidate the role of the methyl group in influencing reactivity and stereoselectivity.

Simulate spectroscopic properties , such as NMR and circular dichroism spectra, to aid in the characterization of new compounds.

Q & A

Basic Research Questions

Q. What experimental models and exposure routes are prioritized for assessing the toxicity of 1-Methyl-1,2-dihydronaphthalene?

  • Methodological Answer: Use laboratory mammals (e.g., rodents) to evaluate inhalation, oral, dermal, and parenteral exposure routes, as these align with standardized toxicological frameworks. Prioritize systemic outcomes like respiratory, hepatic, and renal effects based on inclusion criteria for polycyclic aromatic hydrocarbons (PAHs) . Table B-1 in provides a template for defining exposure routes and health outcomes.

Q. How can researchers identify critical health outcomes for this compound in observational studies?

  • Methodological Answer: Focus on cohort studies, case-control designs, and population-level data that isolate effects specific to this compound. Exclude studies conflating PAH mixtures unless they disaggregate results for this compound. Use inclusion criteria such as those in Table C-1 ( ) to filter epidemiological data .

Q. What physicochemical properties of this compound influence its environmental fate and bioavailability?

  • Methodological Answer: Analyze vapor pressure, lipophilicity (log P), and hydrolytic stability using computational tools like EPI Suite. Reference structural analogs (e.g., 1,2-dihydronaphthalene in ) to infer persistence and bioaccumulation potential. Validate predictions with experimental partitioning studies .

Advanced Research Questions

Q. How should systematic reviews address contradictory data on this compound’s carcinogenic potential?

  • Methodological Answer: Apply ATSDR’s 8-step framework ( ):

Conduct a literature search with date/language filters (e.g., 2003–2022).

Screen studies using inclusion criteria (Table B-1, ).

Extract data into standardized forms (Table C-2, ).

Assess risk of bias via questionnaires (Tables C-6/C-7, ).

Rate confidence in evidence using mechanistic plausibility and dose-response consistency .

Q. What experimental designs mitigate species-specific metabolic differences in this compound toxicity studies?

  • Methodological Answer: Use cross-species comparative toxicokinetics:

  • Measure CYP450-mediated oxidation (e.g., glutathione S-transferase activity in ).
  • Design dose-response studies with isoform-specific inhibitors to isolate metabolic pathways.
  • Validate findings using humanized animal models or in vitro hepatocyte assays .

Q. How can researchers optimize data extraction for meta-analyses of this compound’s hematological effects?

  • Methodological Answer: Use customized data forms (Table C-2, ) to capture:

  • Species, strain, and sample size.
  • Exposure duration (acute, intermediate, chronic).
  • Dose metrics (e.g., NOAEL/LOAEL).
  • Statistical methods for handling confounders (e.g., smoking in human studies).
    • Cross-reference with ATSDR’s toxicological profile structure ( ) to ensure consistency .

Q. What strategies resolve conflicting evidence on this compound’s neurotoxicity?

  • Methodological Answer:

  • Conduct sensitivity analyses to weigh high-risk vs. low-risk studies ( ).
  • Use mechanistic data (e.g., enzyme inhibition in ) to support or refute observational findings.
  • Apply Bradford Hill criteria (strength, temporality, biological gradient) to assess causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.